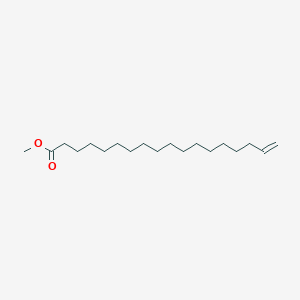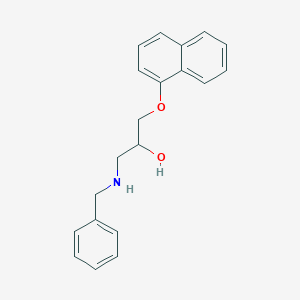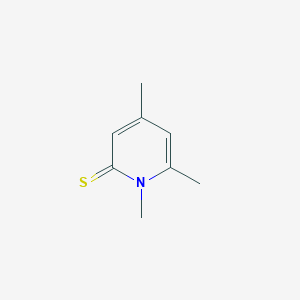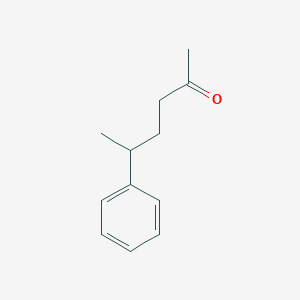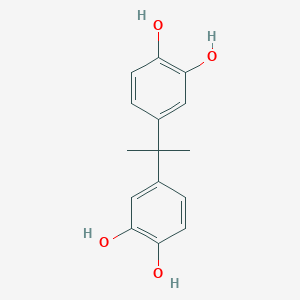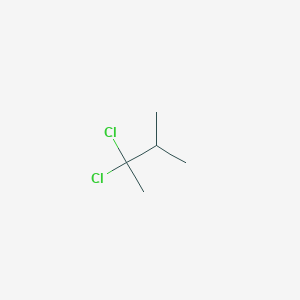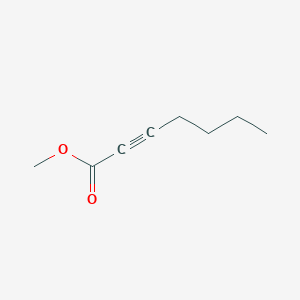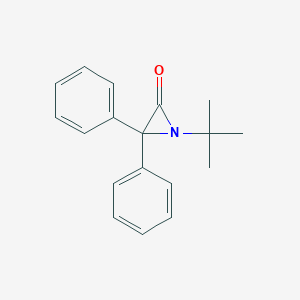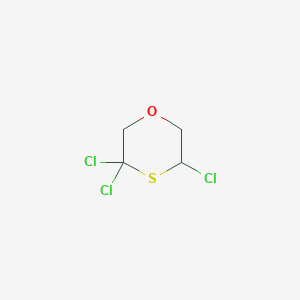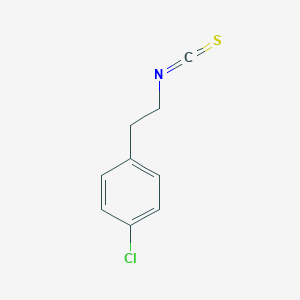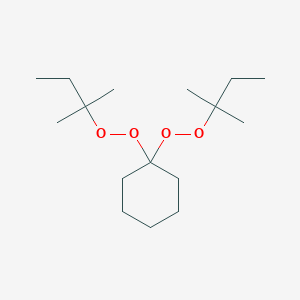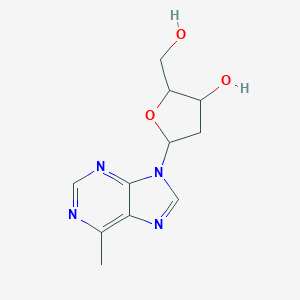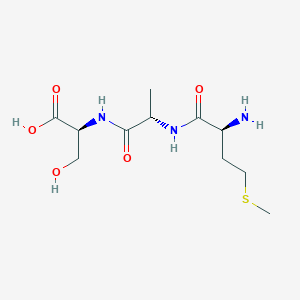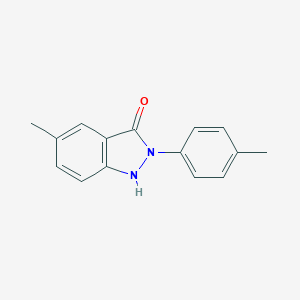
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one, also known as MI-1, is a synthetic compound that belongs to the indazolone family. It has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme MDM2, which plays a critical role in regulating the tumor suppressor protein p53. In
Wirkmechanismus
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one exerts its anti-cancer effects by inhibiting the activity of MDM2, which is responsible for the degradation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 levels, which in turn induces apoptosis in cancer cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to inhibit the activity of other proteins involved in cell cycle regulation and DNA repair.
Biochemische Und Physiologische Effekte
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been shown to be highly selective for cancer cells that overexpress MDM2, while sparing normal cells. It has been found to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its high selectivity for cancer cells that overexpress MDM2, which reduces the risk of toxicity to normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to be effective at low concentrations, which reduces the risk of side effects. However, one of the limitations of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. One area of interest is the development of more potent and selective analogs of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. Another area of interest is the investigation of the potential of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one with other anti-cancer agents is an area of active research. Finally, the development of novel drug delivery systems for 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one could improve its efficacy and reduce the risk of side effects.
Synthesemethoden
The synthesis of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one involves the reaction of 2-aminobenzophenone with 4-methylbenzoyl chloride in the presence of a base, followed by a cyclization reaction with methyl iodide. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been extensively studied for its anti-cancer properties. It has been shown to selectively induce apoptosis in cancer cells that overexpress MDM2, while sparing normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
17049-55-7 |
|---|---|
Produktname |
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one |
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one |
InChI |
InChI=1S/C15H14N2O/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(2)5-8-14(13)16-17/h3-9,16H,1-2H3 |
InChI-Schlüssel |
CDGCHPSQYGKSSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C |
Synonyme |
1,2-Dihydro-5-methyl-2-(p-tolyl)-3H-indazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



